molecular formula C23H40O B14257487 Tricosa-4,6-diyn-1-OL CAS No. 351331-25-4

Tricosa-4,6-diyn-1-OL

Cat. No.: B14257487
CAS No.: 351331-25-4
M. Wt: 332.6 g/mol
InChI Key: KZIUWHVKBMFHHS-UHFFFAOYSA-N
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Description

Tricosa-4,6-diyn-1-OL: is an organic compound with the molecular formula C23H40O . It is a member of the alkynyl alcohol family, characterized by the presence of two triple bonds and a hydroxyl group. This compound is known for its high reactivity due to the presence of the triple bonds, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricosa-4,6-diyn-1-OL can be synthesized through various methods. One common synthetic route involves the reaction of 4-pentyn-1-ol with 1-octadecyne under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The yield of this reaction is approximately 51% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as flash chromatography is common to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Tricosa-4,6-diyn-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tricosa-4,6-diyn-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its reactivity and ability to form bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tricosa-4,6-diyn-1-OL involves its high reactivity due to the presence of triple bonds. These bonds can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological targets. The hydroxyl group also plays a role in its reactivity, allowing for hydrogen bonding and other interactions with molecular targets .

Comparison with Similar Compounds

Comparison: Tricosa-4,6-diyn-1-OL is unique due to its longer carbon chain and the presence of two triple bonds, which confer higher reactivity compared to similar compounds. This makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

CAS No.

351331-25-4

Molecular Formula

C23H40O

Molecular Weight

332.6 g/mol

IUPAC Name

tricosa-4,6-diyn-1-ol

InChI

InChI=1S/C23H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h24H,2-16,21-23H2,1H3

InChI Key

KZIUWHVKBMFHHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC#CC#CCCCO

Origin of Product

United States

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